N-benzyl-4-(4-cyano-5-(methylamino)oxazol-2-yl)-N-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-4-(4-cyano-5-(methylamino)oxazol-2-yl)-N-methylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzyl group, a cyano group, an oxazole ring, and a sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-(4-cyano-5-(methylamino)oxazol-2-yl)-N-methylbenzenesulfonamide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a nitrile and an amine. For instance, 4-cyano-5-(methylamino)oxazole can be prepared by reacting a suitable nitrile with methylamine under controlled conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction. Benzyl chloride can react with the oxazole derivative in the presence of a base to form the benzylated product.
Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the benzylated oxazole derivative with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzyl derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, N-benzyl-4-(4-cyano-5-(methylamino)oxazol-2-yl)-N-methylbenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study enzyme inhibition, particularly those enzymes that interact with sulfonamide groups. It may also serve as a probe in biochemical assays to investigate cellular pathways involving oxazole derivatives.
Medicine
In medicine, sulfonamide derivatives are known for their antibacterial properties. This compound could be explored for its potential as an antimicrobial agent, especially against resistant strains of bacteria.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-benzyl-4-(4-cyano-5-(methylamino)oxazol-2-yl)-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing bacterial growth. The oxazole ring and cyano group may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-4-(4-cyano-5-(methylamino)thiazol-2-yl)-N-methylbenzenesulfonamide: Similar structure but with a thiazole ring instead of an oxazole ring.
N-benzyl-4-(4-cyano-5-(methylamino)imidazol-2-yl)-N-methylbenzenesulfonamide: Contains an imidazole ring instead of an oxazole ring.
Uniqueness
N-benzyl-4-(4-cyano-5-(methylamino)oxazol-2-yl)-N-methylbenzenesulfonamide is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties compared to thiazole and imidazole derivatives. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-benzyl-4-[4-cyano-5-(methylamino)-1,3-oxazol-2-yl]-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-21-19-17(12-20)22-18(26-19)15-8-10-16(11-9-15)27(24,25)23(2)13-14-6-4-3-5-7-14/h3-11,21H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGNFDJYBFHBCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.